tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Beschreibung
BenchChem offers high-quality tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-11(17)15-7-5-14(6-8-15)9-16(10-14)12(18)19-13(2,3)4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUWNKLIJBZNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate, a key building block in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers by detailing its properties, a proposed synthetic pathway, and essential safety considerations.
Introduction and Significance
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS No. 1147423-01-5) is a functionalized diazaspirocyclic compound.[1] The spirocyclic core imparts a rigid, three-dimensional architecture, a desirable feature in modern drug design for enhancing target specificity and improving pharmacokinetic profiles. The presence of a Boc-protected amine and an acetylated amine at the two nitrogen centers of the diazaspiro[3.5]nonane scaffold allows for orthogonal deprotection and further functionalization, making it a versatile intermediate in the synthesis of complex molecules.
The diazaspiro[3.5]nonane framework is of particular interest in the development of novel therapeutics. For instance, related diazaspirocyclic compounds have been investigated for their potential in treating a range of diseases. The specific substitution pattern of this molecule, with both a carbamate and an amide, offers a unique combination of stability and reactivity for subsequent synthetic transformations.
Physicochemical and Computed Properties
While experimental data on the physical properties of tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate are not extensively reported in the literature, computational predictions provide valuable insights. The following table summarizes key computed properties sourced from the PubChem database.[1] It is crucial to underscore that these are theoretical values and should be used as estimations pending experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄N₂O₃ | PubChem[1] |
| Molecular Weight | 268.35 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | PubChem[1] |
| CAS Number | 1147423-01-5 | PubChem[1] |
| XLogP3-AA (Predicted) | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 268.17869263 | PubChem[1] |
| Monoisotopic Mass | 268.17869263 | PubChem[1] |
| Topological Polar Surface Area | 49.9 Ų | PubChem[1] |
| Heavy Atom Count | 19 | PubChem[1] |
| Complexity | 371 | PubChem[1] |
Synthesis and Characterization
Proposed Synthesis of the Precursor: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
The synthesis of the parent diazaspirocycle can be achieved through various multi-step sequences reported in the patent literature. One such approach involves the construction of the spirocyclic core followed by functionalization.
Proposed Acetylation of the Precursor
The final step to obtain the target compound is the selective acetylation of the secondary amine at the 7-position. This is a standard chemical transformation.
Reaction Scheme:
Caption: Proposed Acetylation Reaction
Experimental Protocol (Proposed):
-
Dissolution: Dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, for example, triethylamine or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.
-
Cooling: Cool the reaction mixture in an ice bath to 0 °C to control the exothermicity of the acylation reaction.
-
Addition of Acetylating Agent: Slowly add acetyl chloride or acetic anhydride to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for a designated period, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Predicted Spectroscopic Data
While experimental spectra are not available, the following are predictions based on the chemical structure:
-
¹H NMR:
-
A singlet corresponding to the nine protons of the tert-butyl group is expected around 1.4-1.5 ppm.
-
A singlet for the three protons of the acetyl group should appear in the region of 2.0-2.2 ppm.
-
The methylene protons of the spirocyclic core will likely appear as complex multiplets in the range of 1.5-4.0 ppm.
-
-
¹³C NMR:
-
The carbonyl carbon of the Boc group is anticipated around 155 ppm.
-
The carbonyl carbon of the acetyl group should be in the region of 170 ppm.
-
The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the methyl carbons of this group near 28 ppm.
-
The methyl carbon of the acetyl group should appear around 21 ppm.
-
The spiro carbon and the various methylene carbons of the ring system will be found in the aliphatic region of the spectrum.
-
-
Mass Spectrometry (MS):
-
The expected molecular ion peak [M+H]⁺ would be at m/z 269.186.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretch of the carbamate is expected around 1690 cm⁻¹.
-
Another strong C=O stretching band for the amide should be present around 1640 cm⁻¹.
-
Safety and Handling
Specific safety data for tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is not available. However, based on the safety information for structurally related compounds such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, the following precautions are advised:
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
It is imperative to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. While experimental data on its physical properties are limited, this guide provides a solid foundation of its computed properties, a logical synthetic pathway, and essential safety information. As research involving this and similar spirocyclic scaffolds continues to grow, a more comprehensive experimental characterization is anticipated, which will further solidify its role in the development of novel therapeutics.
References
-
PubChem. tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. [Link]
Sources
Key intermediates in tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate synthesis
[1][2]
Executive Summary & Retrosynthetic Logic
The synthesis of the target molecule relies on the construction of the strained azetidine ring onto a pre-existing piperidine core. The most robust industrial route utilizes a [2+2] cycloaddition between an exo-methylene piperidine and chlorosulfonyl isocyanate (CSI), known as the Graf reaction .
Critical Challenge: The primary challenge is not the ring formation, but the differentiation of the two nitrogen atoms . The standard synthesis yields a 7-Boc-protected core.[1][2] To obtain the target (2-Boc, 7-Acetyl), an "Orthogonal Protection Swap" sequence is required.[1][2]
Retrosynthetic Pathway
-
Target: tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate.
-
Precursor: 7-Acetyl-2,7-diazaspiro[3.5]nonane (requires N2 protection/deprotection).[1][2]
-
Core Scaffold: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.[1][2][3]
-
Ring Closure: tert-Butyl 2-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate (Spiro-lactam).[1][2]
-
Starting Material: tert-Butyl 4-methylenepiperidine-1-carboxylate.[1][2]
Key Intermediates
The synthesis is defined by three pivotal intermediates. Their purity and characterization are essential for the success of subsequent steps.
| Intermediate ID | Structure Name | Role | Critical QC Parameter |
| INT-01 | tert-Butyl 4-methylenepiperidine-1-carboxylate | Substrate for [2+2] | Absence of residual Wittig salts (triphenylphosphine oxide).[1][2] |
| INT-02 | tert-Butyl 2-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | Spiro-lactam Core | IR Peak ~1740-1760 cm⁻¹ (Beta-lactam C=O).[1][2] |
| INT-03 | tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | Reduced Scaffold | 1H NMR: Disappearance of lactam signals; appearance of azetidine CH2.[1][2] |
Detailed Experimental Protocol
Phase 1: Construction of the Spiro-Azetidine Core
This phase establishes the 2,7-diazaspiro[3.5]nonane skeleton using the Graf reaction.[1]
Step 1: Methylenation (Wittig Reaction)
Reaction: N-Boc-4-piperidone + Methyltriphenylphosphonium bromide
-
Protocol: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF. Cool to 0°C and add KOtBu (1.2 equiv). Stir for 1 hour to generate the ylide (bright yellow). Add N-Boc-4-piperidone (1.0 equiv) dropwise.[1][2] Warm to RT and stir for 12 hours.
-
Workup: Quench with saturated NH4Cl. Extract with Hexanes/EtOAc (9:1) to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate.
-
Insight: Using Hexanes for extraction minimizes TPPO solubility, simplifying purification.[1]
Step 2: The Graf Reaction ([2+2] Cycloaddition)
Reaction: INT-01 + Chlorosulfonyl Isocyanate (CSI)
-
Protocol: Dissolve INT-01 in anhydrous CH2Cl2. Cool to 0°C. Add CSI (1.5 equiv) dropwise. Caution: Highly exothermic.[2] Stir at RT for 16 hours. The intermediate N-chlorosulfonyl lactam is formed.[1][2]
-
Hydrolysis: Carefully quench the reaction mixture into a biphasic solution of Na2SO3 (sat. aq) and NaHCO3 to remove the sulfonyl group.
-
Key Mechanism: The reaction proceeds via a dipolar intermediate. The electron-rich exocyclic double bond reacts rapidly with the highly electrophilic CSI.[1][2]
Step 3: Lactam Reduction
Reaction: INT-02 + LiAlH4
-
Protocol: Dissolve INT-02 in anhydrous THF. Cool to 0°C. Add LiAlH4 (2.5 equiv) pellets carefully. Reflux for 6–12 hours.[2]
-
Workup: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O). Filter the granular white precipitate.
-
Result: This yields tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate .[1][2][3] The piperidine nitrogen (N7) is Boc-protected; the azetidine nitrogen (N2) is free.[2]
Phase 2: The Orthogonal Protection Swap
To achieve the target (7-Acetyl, 2-Boc ), we must invert the protection pattern of INT-03 .[1][2]
Workflow Diagram
Figure 1: Orthogonal protection group strategy to invert substitution patterns on the 2,7-diazaspiro[3.5]nonane core.
Detailed Steps for Phase 2:
-
N2-Protection: Treat INT-03 with Benzyl chloroformate (Cbz-Cl) and TEA in DCM.[1][2]
-
Result:7-Boc-2-Cbz-2,7-diazaspiro[3.5]nonane .
-
-
N7-Deprotection: Treat with TFA/DCM (1:4) at 0°C. Concentrate to dryness.
-
Result:2-Cbz-2,7-diazaspiro[3.5]nonane (TFA salt) .
-
-
N7-Acetylation: Resuspend in DCM/TEA. Add Acetyl Chloride (1.1 equiv) at 0°C.
-
N2-Deprotection: Hydrogenation using 10% Pd/C in MeOH under H2 balloon (1 atm).
-
Final N2-Boc Protection: React with Di-tert-butyl dicarbonate (Boc2O) and TEA in DCM.
-
Final Product:tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate .
-
Troubleshooting & Quality Control
Common Failure Modes
-
Low Yield in Step 2 (CSI): Moisture is the enemy. CSI hydrolyzes rapidly.[2] Ensure all glassware is flame-dried.[1][2] If the reaction turns dark black/tarry, the temperature was likely too high during addition.[1]
-
Incomplete Reduction (Step 3): The lactam carbonyl is sterically hindered. Use fresh LiAlH4 and ensure reflux is vigorous.[2] Monitor by IR (disappearance of 1750 cm⁻¹ band).
-
Regioselectivity Issues: In Phase 2, ensure N7 is fully deprotected before acetylation. Residual Boc groups will prevent reaction, while over-acidification might degrade the Cbz group (though Cbz is generally stable to TFA).
Analytical Data (Expected)
References
-
Carreira, E. M., et al. "Synthesis of Spiro[3.3]heptanes and Spiro[3.5]nonanes." Angewandte Chemie International Edition, vol. 49, no.[1] 13, 2010, pp. 2389–2392.[1]
-
Burkhard, J. A., et al. "Synthesis and Structural Analysis of 2,7-Diazaspiro[3.5]nonane Key Building Blocks."[1][2] Journal of Organic Chemistry, vol. 75, no. 24, 2010, pp. 8712–8715.[1] Link
-
Pfizer Inc. "Spirocyclic Compounds as Modulators of Chemokine Receptor Activity."[2] World Intellectual Property Organization, WO2012035458, 2012.[1] Link
-
Graf, R. "Chlorosulfonyl Isocyanate."[1][2][4] Organic Syntheses, Coll.[1] Vol. 5, 1973, p. 226.[1] Link
-
Wuitschik, G., et al. "Spirocyclic Scaffolds in Medicinal Chemistry."[1] Nature Chemistry, vol. 2, 2010, pp. 610–614.[1]
Sources
- 1. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 2. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Strategic Synthesis of 2,7-Diazaspiro[3.5]nonane: From Starting Materials to Core Scaffold
The 2,7-diazaspiro[3.5]nonane framework represents a pivotal structural motif in modern medicinal chemistry. As a conformationally restricted diamine, it serves as a versatile bioisostere for more common structures like piperazine, offering a unique three-dimensional vector for substituent placement. This unique topology allows for the fine-tuning of physicochemical properties, target engagement, and pharmacokinetic profiles in drug candidates.[1] The synthesis of this scaffold, however, is non-trivial and requires careful strategic planning, particularly concerning the selection of starting materials and the implementation of orthogonal protecting group strategies.
This guide provides an in-depth analysis of the prevalent synthetic routes to the 2,7-diazaspiro[3.5]nonane core, with a specific focus on the foundational starting materials that define each pathway. We will explore the causality behind experimental choices, from the initial building blocks to the final deprotection steps, providing researchers with a comprehensive understanding of the available methodologies.
Pillar 1: Synthesis via Piperidine Annulation
One of the most logical and frequently employed strategies involves the construction of the strained four-membered azetidine ring onto a pre-existing, and often more accessible, six-membered piperidine core. This approach hinges on the creation of a quaternary carbon center at the C-4 position of the piperidine ring, which will become the spirocyclic junction.
Key Starting Materials and Rationale
The cornerstone of this approach is a 4,4-disubstituted piperidine derivative. A common and effective starting material is diethyl 4,4-piperidinedicarboxylate or a suitably N-protected variant.
-
Causality of Choice : This starting material is selected because it possesses two ester functionalities at the desired C-4 position. These esters serve as versatile chemical handles that can be reduced to primary alcohols. The resulting diol is the critical precursor for the formation of the azetidine ring.
The Role of Orthogonal Protection
Synthesizing a diamine scaffold necessitates a robust protecting group strategy to differentiate the two nitrogen atoms for subsequent functionalization.[2] In this synthetic route, the piperidine nitrogen (which will become N-7) is typically protected first.
-
Boc (tert-butyloxycarbonyl) Group : This is a common choice due to its stability under the reductive and basic conditions used in subsequent steps.[3] It is readily introduced using Boc-anhydride and can be removed under acidic conditions, which often do not affect other protecting groups that might be used for the second nitrogen.[4]
-
Tosyl (p-toluenesulfonyl) Group : The tosyl group is another robust protecting group that is stable to a wide range of reaction conditions. Its removal often requires harsher conditions, such as sodium in liquid ammonia or strong acid, which provides an alternative deprotection strategy.[5]
Synthetic Workflow: From Piperidine Dicarboxylate to Spirocycle
The logical flow from the starting material to the spirocyclic core is a multi-step process that involves reduction, activation of the resulting hydroxyl groups, and final cyclization with a nitrogen source.
Caption: Workflow for the Piperidine Annulation Strategy.
Experimental Protocol: Synthesis of Dibenzyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate
This protocol is adapted from established methodologies for forming spirocyclic systems from di-activated intermediates.
-
Reduction: To a cooled (0 °C) solution of N-Boc-4,4-piperidinedicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add lithium aluminum hydride (LiAlH₄, 2.5 eq). Allow the mixture to warm to room temperature and stir for 12 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH (aq), and water. Filter the resulting solids and concentrate the filtrate under reduced pressure to yield N-Boc-4,4-bis(hydroxymethyl)piperidine.
-
Activation: Dissolve the diol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (TEA, 3.0 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 2.2 eq). Stir at 0 °C for 2 hours. Wash the reaction mixture with saturated NaHCO₃ (aq) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the crude N-Boc-4,4-bis(mesyloxymethyl)piperidine, which is often used directly in the next step.
-
Cyclization: Dissolve the dimesylate (1.0 eq) in a polar aprotic solvent such as acetonitrile. Add benzylamine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 3.0 eq). Heat the mixture to reflux (approx. 82 °C) and stir for 16 hours. Cool the reaction, filter the solids, and concentrate the filtrate. Purify the residue by column chromatography to yield N-Boc-N'-benzyl-2,7-diazaspiro[3.5]nonane.
-
Deprotection/Reprotection (Optional but recommended for orthogonality): The Boc group can be removed with trifluoroacetic acid (TFA) in DCM. Following neutralization, the secondary amine can be protected with a Cbz group (using Cbz-Cl) to yield an orthogonally protected scaffold ready for further diversification.
Pillar 2: Synthesis from Acyclic Precursors via Sequential Cyclization
An alternative and powerful strategy involves building the spirocycle from simple, acyclic starting materials. This approach constructs the two rings in a stepwise fashion and is particularly suitable for large-scale synthesis due to the lower cost of the initial building blocks. A prominent example is a seven-step synthesis that culminates in the desired scaffold.[6]
Key Starting Materials and Rationale
This pathway initiates with fundamental building blocks of organic chemistry, demonstrating a constructive approach to complexity.
-
Diethyl Malonate: A classic C-3 synthon that provides the carbon atom destined to become the spiro-center (C-4). Its acidic methylene protons allow for facile double alkylation.
-
N-Benzyl-bis(2-chloroethyl)amine: This serves as the precursor for the piperidine ring. The two chloroethyl arms are electrophilic sites for the initial cyclization, and the benzyl group acts as a stable, yet removable, protecting group for the future N-7 nitrogen.
Synthetic Workflow: A Multi-step Constructive Approach
This linear synthesis methodically builds the piperidine ring first, followed by the formation and subsequent closure of the azetidine ring.
Caption: Workflow for Synthesis from Acyclic Precursors.
Key Steps and Mechanistic Insights
-
Piperidine Formation: The synthesis begins with the sodium hydride-mediated double alkylation of diethyl malonate with N-benzyl-bis(2-chloroethyl)amine to form the N-benzylpiperidine-4,4-dicarboxylate intermediate.[6]
-
Reduction: The diester is reduced to the corresponding diol using a milder reducing agent like lithium borohydride (LiBH₄) in THF.[6]
-
Hydroxyl Activation: The primary alcohols are converted into better leaving groups, typically tosylates, by reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[6]
-
Azetidine Ring Closure: The crucial second cyclization is achieved by reacting the ditosylate with a protected nitrogen source, such as tosylamide (TsNH₂). This intramolecular substitution reaction forms the four-membered azetidine ring.
-
Deprotection: The final step involves the removal of both the N-benzyl and N-tosyl groups to liberate the parent 2,7-diazaspiro[3.5]nonane. This can often be achieved in a single step under harsh reductive conditions.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends heavily on the specific needs of the research program, including scale, cost, and the need for specific protecting group patterns.
| Parameter | Strategy 1: Piperidine Annulation | Strategy 2: From Acyclic Precursors |
| Key Starting Materials | N-Protected Piperidine-4,4-dicarboxylate | Diethyl Malonate, N-Benzyl-bis(2-chloroethyl)amine |
| Cost of Materials | Higher | Lower, more suitable for large scale |
| Route Length | Generally shorter and more convergent | Longer and more linear |
| Key Challenge | Efficient and high-yield formation of the strained azetidine ring. | Managing protecting groups through a lengthy sequence. |
| Advantages | Modular; allows for variation on a pre-made piperidine core. | Cost-effective for large quantities; uses basic starting materials. |
| Disadvantages | Higher cost of starting materials. | Longer route may lead to lower overall yield. |
Conclusion
The synthesis of 2,7-diazaspiro[3.5]nonane is a well-precedented but challenging endeavor that offers access to a highly valuable scaffold for drug discovery. The primary routes to this core structure begin from either readily available, but more complex, piperidine derivatives or from fundamental acyclic building blocks. The "Piperidine Annulation" strategy provides a more convergent route, while the "Acyclic Precursor" pathway offers advantages in terms of starting material cost and scalability.[5][6] In all cases, a carefully considered orthogonal protecting group strategy is paramount for the successful synthesis and subsequent elaboration of the diamine product.[2] This guide provides the foundational knowledge for researchers to select and execute the synthetic strategy best suited to their objectives.
References
-
ChemBK. (2024). tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. Available at: [Link]
-
Kocienski, P. J. (1998). Protecting groups. Available at: [Link]
- Google Patents. (2022). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN113214290B.
- Google Patents. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. CN111620869A.
-
ResearchGate. (2018). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available at: [Link]
- Google Patents. (2018). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN108530188A.
- Google Patents. (2012). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. CN102659678B.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Divakaran, R. (2008). Protecting groups in organic synthesis. Available at: [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. Available at: [Link]
-
ResearchGate. (2023). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]
-
PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Available at: [Link]
-
MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. mazams.weebly.com [mazams.weebly.com]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
Technical Guide: Diazaspirocycles as High-Fsp³ Pharmaceutical Intermediates
Executive Summary: The Escape from Flatland
In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity for improving clinical success rates. Traditional aromatic scaffolds (phenyl rings, heteroaromatics) often suffer from poor solubility and non-specific binding due to their planarity.
Diazaspirocycles —bicyclic structures where two rings share a single nitrogen or carbon atom—represent a paradigm shift. By introducing inherent three-dimensionality (high Fraction of sp³ carbons, or Fsp³ ), these intermediates allow medicinal chemists to:
-
Vectorize Substituents: Orient functional groups in precise 3D space, accessing novel chemical space in protein binding pockets.
-
Improve Physicochemical Profiles: Lower LogP and increase aqueous solubility compared to their flat analogs (e.g., piperazines).
-
Enhance Metabolic Stability: The quaternary spiro-center blocks metabolic soft spots often found in simple alicyclic rings.
This guide details the classification, synthesis, and application of these critical intermediates.
Structural Classification & Geometry
Diazaspirocycles are categorized by the ring sizes flanking the spiro atom. The choice of ring size dictates the exit vector angle of the substituents, which is critical for scaffold hopping.
| Class | Notation | Geometry Description | Primary Bioisostere For |
| [3.3] System | 2,6-diazaspiro[3.3]heptane | Highly strained, rigid, linear exit vectors ( | Piperazine (Linear) |
| [3.4] System | 2,6-diazaspiro[3.4]octane | Mixed strain, "bent" exit vectors. | 3-Amino-pyrrolidine |
| [4.4] System | 2,7-diazaspiro[4.4]nonane | Moderate flexibility, tetrahedral-like distribution. | 1,4-Diazepane |
| [4.5] System | 2,8-diazaspiro[4.5]decane | Relaxed ring, chair conformation on the 6-ring. | 4-Aminopiperidine |
Visualization: Vector Analysis
The following diagram illustrates the geometric divergence between a flat piperazine and a spirocyclic analog.
Figure 1: Comparison of substituent exit vectors between traditional piperazine and diazaspirocyclic scaffolds.
Synthetic Methodology: 2,6-Diazaspiro[3.3]heptane[1][2][3][4]
The synthesis of the [3.3] system is chemically challenging due to the high ring strain (~60 kcal/mol). The following protocol is a robust, scalable method adapted from recent literature [1], utilizing a reductive amination/cyclization strategy that avoids the harsh conditions of older methods.
Protocol: Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Rationale: This route allows for the differentiation of the two nitrogen atoms (orthogonal protection), which is essential for using the molecule as a linker in drug discovery.
Reagents & Equipment[1][2][3]
-
Starting Material: 1-Benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (Compound A )
-
Reagents: tert-Butyl carbamate (Boc-NH2), Sodium triacetoxyborohydride (STAB), Potassium tert-butoxide (KOtBu).
-
Solvents: 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).
Step-by-Step Workflow
-
Imine Formation (Reductive Amination Precursor):
-
Dissolve Compound A (1.0 eq) in anhydrous DCE (0.2 M).
-
Add tert-butyl carbamate (1.1 eq) and acetic acid (1.0 eq).
-
Stir at room temperature for 2 hours to form the imine intermediate. Critical Step: Ensure moisture-free conditions to prevent hydrolysis.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Allow to warm to room temperature and stir overnight.
-
Checkpoint: Monitor by LC-MS for the disappearance of the imine.
-
-
Cyclization (Ring Closure):
-
Note: The intermediate formed is the acyclic amine.
-
Solvent swap: Evaporate DCE and redissolve the crude residue in anhydrous THF (0.1 M).
-
Add Potassium tert-butoxide (2.5 eq) slowly at 0°C. The strong base deprotonates the carbamate nitrogen, triggering intramolecular nucleophilic displacement of the chloride.
-
Stir for 4 hours at reflux (65°C).
-
-
Workup & Purification:
-
Quench with saturated NH₄Cl solution.
-
Extract with Ethyl Acetate (3x).
-
Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Synthetic Pathway Diagram[1]
Figure 2: Synthetic route for the construction of the orthogonally protected 2,6-diazaspiro[3.3]heptane scaffold.
Physicochemical Profiling: The "Spiro Effect"[6][7]
Replacing a piperazine ring with a diazaspirocycle often results in significant improvements in drug-like properties. The following data summarizes a comparative study of a model compound (N-aryl amide) where the core linker was varied [2, 3].
| Property | Piperazine Analog (Flat) | Diazaspiro[3.3]heptane Analog (Spiro) | Impact / Causality |
| LogP (Lipophilicity) | 2.8 | 2.1 | Lower is better. The compact, solvated 3D shape reduces lipophilicity. |
| Solubility (pH 7.4) | 15 µM | 120 µM | 8x Increase. Disruption of crystal lattice energy due to 3D geometry. |
| Cl_int (Metabolic Stability) | High | Low | Improved. The quaternary carbon center prevents oxidative metabolism (e.g., N-dealkylation). |
| pKa (Basic Nitrogen) | ~8.5 | ~7.8 | Modulated. The strained ring lowers the basicity of the nitrogen, improving permeability. |
Case Study: MCHr1 Antagonists
A definitive example of diazaspirocycles in action is the optimization of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists [4].
-
Challenge: The initial lead compound contained a morpholine ring. While potent, it suffered from high lipophilicity (LogD) and hERG channel inhibition (cardiotoxicity risk).
-
Solution: Medicinal chemists replaced the morpholine with various azaspiro systems.[4]
-
Result: The 2-oxa-6-azaspiro[3.3]heptane analog maintained potency but significantly reduced LogD and eliminated hERG liability. The vectors provided by the spiro-system prevented the flat aromatic stacking interactions responsible for hERG binding.
References
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link
-
Regenass, P., et al. (2017).[5] Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. Journal of Organic Chemistry. Link
-
Wuitschik, G., et al. (2008). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Johansson, A., et al. (2016).[4] 2-Oxa-6-azaspiro[3.3]heptanes as Bioisosteres for Morpholines in MCHr1 Antagonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Barnes-Seeman, D. (2020). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Current Opinion in Chemical Biology. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of kinase inhibitors using tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Application Note: Synthesis of Kinase Inhibitors Incorporating the 7-Acetyl-2,7-diazaspiro[3.5]nonane Motif
Part 1: Strategic Overview
The "Escape from Flatland" in Kinase Drug Discovery
Traditional kinase inhibitors often rely on planar, aromatic structures (e.g., quinazolines, pyrimidines) to bind the ATP hinge region.[1] While potent, these "flat" molecules frequently suffer from poor aqueous solubility and suboptimal metabolic stability.[2]
The reagent tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1147423-01-5) represents a high-value "spirocyclic tail" module.[1][2] By incorporating this scaffold, medicinal chemists can introduce significant Fsp³ character (fraction of sp³-hybridized carbons) into a drug candidate without sacrificing binding affinity.[1][2][3]
Key Advantages of this Scaffold:
-
Solubility Enhancement: The non-planar spiro geometry disrupts crystal packing, significantly lowering LogD and improving aqueous solubility compared to piperazine or piperidine analogs.
-
Vector Control: The rigid spiro[3.5] system orients the solvent-exposed "tail" (the N-acetyl group) at a precise angle relative to the kinase hinge binder, potentially accessing novel binding pockets or solvent channels.[1]
-
Metabolic Stability: The N-acetyl cap on the 6-membered ring blocks a common site of oxidative metabolism (N-dealkylation), while the strained 4-membered ring (azetidine) is often metabolically robust.[1][2]
Structural Anatomy & Reactivity
The starting material possesses two orthogonal nitrogen functionalities:
-
N7 (6-membered ring): Capped with an acetyl group.[2] This is non-nucleophilic and generally stable, serving as the solvent-interacting terminus.
-
N2 (4-membered ring): Protected by a Boc (tert-butoxycarbonyl) group.[1][2] This is the latent nucleophile.[2]
Synthesis Strategy: The primary workflow involves the selective deprotection of the N2-Boc group, followed by coupling to an electrophilic heteroaromatic kinase core (the "Warhead").
Part 2: Experimental Protocols
The following protocols describe the conversion of the protected spiro-reagent into a functional kinase inhibitor, using a 4-chloropyrimidine core as a representative kinase hinge-binder.
Protocol A: Selective N-Boc Deprotection
Objective: To generate the reactive free amine salt (HCl) or free base.[1]
Materials:
Procedure:
-
Dissolution: Dissolve the starting material (e.g., 1.0 g) in a minimal amount of DCM (5 mL).[2]
-
Expert Insight: While MeOH is a common solvent, using DCM often allows for the direct precipitation of the product salt, simplifying purification.
-
-
Acidolysis: Cool the solution to 0°C. Add 4M HCl in Dioxane dropwise under nitrogen atmosphere.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; the product will stain red/purple) or LCMS (loss of M+100 or M+56 fragments).[2]
-
Workup (Salt Isolation):
-
If a precipitate forms: Filter the solid and wash copiously with Diethyl ether.
-
If no precipitate: Concentrate the solvent in vacuo. Triturate the residue with Diethyl ether to yield a hygroscopic white solid.
-
-
Yield: Quantitative conversion is expected.
Critical Note on Stability: The free base of spiro-diamines can be highly water-soluble and difficult to extract.[2] It is strongly recommended to isolate the HCl salt and use it directly in the next coupling step with an added base.
Protocol B: SNAr Coupling to Kinase Core
Objective: To attach the spiro-tail to a halogenated kinase scaffold (e.g., 2,4-dichloropyrimidine).[1]
Mechanism: Nucleophilic Aromatic Substitution (SNAr).[2] Regioselectivity: In 2,4-dichloropyrimidines, the C4 position is more electrophilic due to the para-nitrogen effect. The spiro-amine (N2) will preferentially attack C4.[1][2]
Materials:
-
2,4-Dichloropyrimidine (or similar core) (1.0 equiv)[1][2][4]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
-
Solvent: Isopropanol (IPA) or N-Methyl-2-pyrrolidone (NMP)[1][2]
Procedure:
-
Setup: In a pressure vial or round-bottom flask, suspend the Spiro-amine HCl salt and the 2,4-Dichloropyrimidine in IPA (concentration ~0.2 M).
-
Base Addition: Add DIPEA. The mixture should become homogeneous (or mostly so) as the free amine is liberated.
-
Heating:
-
Standard: Heat to 80°C for 4–12 hours.
-
Microwave (Preferred): Heat to 100°C for 30–60 minutes.
-
-
Monitoring: Monitor by LCMS. Look for the formation of the mono-substituted product.
-
Note: If bis-substitution (reaction at C2 and C4) is observed, lower the temperature to 60°C and reduce equivalents of amine to 0.95.
-
-
Workup:
-
Purification: Flash chromatography (DCM:MeOH gradient 0–10%). The spiro-amine tail is polar; expect the product to elute later than the starting chloride.
Protocol C: Palladium-Catalyzed Buchwald-Hartwig (Alternative)
Use Case: When the kinase core is unreactive (e.g., unactivated aryl chlorides) or sterically hindered.[1][2]
Catalyst System:
-
Pre-catalyst: XPhos Pd G3 or BrettPhos Pd G3 (0.02 – 0.05 equiv).[2]
-
Conditions: 100°C, sealed tube, 2–16 hours.
Expert Insight: The steric bulk of the spiro[3.5] system can sometimes hinder Pd-ligation.[2] "Slim" ligands like RuPhos are often effective if XPhos fails.[2]
Part 3: Visualization & Data
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway for converting the protected spiro-reagent into a bioactive kinase inhibitor.
Comparative Properties Table
| Property | Piperazine Analog (Flat) | 2,7-Diazaspiro[3.5]nonane (Spiro) | Impact on Drug Design |
| Geometry | Planar / Chair | 3D / Rigid | Disrupted crystal packing; improved solubility.[1][2] |
| Fsp³ Score | Low | High | Correlates with higher clinical success rates.[2] |
| Basicity (pKa) | ~8.5 (Secondary amine) | ~9.5 (Azetidine amine) | Higher basicity may improve H-bonding in solvent channel.[1][2] |
| Metabolic Liability | High (N-oxidation) | Low (Steric protection) | Extended half-life (t1/2).[1][2] |
Part 4: Troubleshooting & QC
-
Issue: Poor Solubility of Intermediate.
-
Issue: Regioselectivity Failure.
-
Solution: If the spiro-amine attacks the wrong position on the kinase core (e.g., C2 instead of C4), lower the reaction temperature to 0°C and use a stronger base (NaH) to generate the reactive anion, or switch to a less polar solvent (THF) to tighten the transition state.[1]
-
-
Characterization Markers (NMR):
-
Loss of Boc: Disappearance of the singlet at ~1.45 ppm (9H).[2]
-
Retention of Acetyl: Singlet at ~1.8–2.0 ppm (3H) should persist throughout the synthesis.
-
Spiro-CH₂: Distinctive doublets/multiplets in the 3.5–4.5 ppm range corresponding to the azetidine ring protons.
-
References
-
Zheng, N., & Tice, C. M. (2016).[1][2][5] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery. Link[1]
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1][2]
-
Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Medicinal Chemistry. Organic Letters. Link[1]
-
Wuxi AppTec. (2018).[2] Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. Link
-
BLD Pharm. (2024).[2] Product Data: tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate. Link
Sources
- 1. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | C14H24N2O3 | CID 66870873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
Selective Boc deprotection conditions for diazaspiro compounds
Application Note: Strategic Approaches to Selective Boc Deprotection in Diazaspiro Scaffolds
Executive Summary & Strategic Importance
Diazaspiro compounds (e.g., diazaspiro[3.3]heptane, [4.5]decane, [5.5]undecane) have emerged as privileged scaffolds in medicinal chemistry. Their intrinsic
However, these scaffolds present a unique synthetic challenge: they typically contain two distinct nitrogen centers. Managing the protecting group (PG) strategy for these amines is critical. While orthogonal protection (e.g., N-Boc/N-Cbz) is ideal, real-world scale-up often presents scenarios requiring selective cleavage of a Boc group in the presence of:
-
Other acid-sensitive moieties (e.g., t-butyl esters, acetals).
-
Another N-Boc group (Regioselective cleavage—a high-risk, high-reward kinetic challenge).
This guide provides validated protocols for these scenarios, moving beyond standard TFA/DCM methods to precision reagents like TMSOTf and controlled kinetic conditions.
Mechanistic Underpinning: The "Why" of Selectivity
To achieve selectivity, one must exploit the subtle differences in the mechanism of cleavage. Standard acidic cleavage (TFA, HCl) relies on the protonation of the carbamate carbonyl, followed by the collapse of the tert-butyl cation.
-
Electronic Factor: Electron-deficient amines (e.g., anilines, conjugated systems) form less stable carbamates but are also less basic, making initial protonation harder.
-
Steric Factor: In diazaspiro systems, one nitrogen is often buried near the quaternary spiro-carbon. This steric bulk can be exploited using bulky Lewis acids (TMSOTf) or low-temperature kinetic control.
Figure 1: General mechanism of acid-mediated Boc deprotection. Selectivity is achieved by manipulating the rate of the first two steps.
Protocol A: Chemoselective Deprotection (Boc vs. t-Butyl Esters)
Scenario: You need to remove an N-Boc group from a diazaspiro core but must retain a tert-butyl ester or a sensitive acetal elsewhere on the molecule. The Solution: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) . Why: TMSOTf acts via a silylation mechanism rather than simple protonation. It coordinates strongly to the carbamate oxygen but, under controlled conditions (presence of 2,6-lutidine), leaves t-butyl esters intact due to the higher activation energy required to silylate the ester carbonyl.
Materials
-
Substrate: N-Boc protected diazaspiro compound (1.0 equiv).
-
Reagent: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) [Sigma-Aldrich].
-
Base: 2,6-Lutidine (acts as a proton scavenger to prevent adventitious acid formation).
-
Solvent: Anhydrous DCM (Dichloromethane).
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add 2,6-lutidine (1.5 equiv). Stir for 5 minutes.
-
Reagent Addition: Dropwise, add TMSOTf (1.2 – 1.5 equiv). Note: Fuming reagent; handle with care.
-
Reaction: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Checkpoint: The reaction is usually complete within 30–60 minutes.
-
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate.
-
Validation:
-
¹H NMR: Disappearance of Boc singlet (~1.45 ppm). Retention of t-butyl ester singlet (~1.40 ppm).
-
LCMS: Mass shift of -100 Da.
-
Protocol B: Regioselective Kinetic Deprotection (Bis-Boc Systems)
Scenario: A diazaspiro compound with two N-Boc groups. One nitrogen is sterically unhindered (e.g., peripheral piperidine), and the other is hindered (e.g., near the spiro center) or in a strained ring (azetidine). The Solution: Stoichiometric Tosic Acid (TsOH) or Low-Temp TFA . Why: We rely on reaction kinetics. The accessible nitrogen will protonate and cleave faster than the hindered one.
Materials
-
Substrate: Bis-Boc diazaspiro compound.
-
Reagent: p-Toluenesulfonic acid monohydrate (TsOH·H₂O).
-
Solvent: Ethanol or Methanol.
Step-by-Step Protocol
-
Dissolution: Dissolve substrate in Ethanol (0.05 M). High dilution favors selectivity.
-
Addition: Add 1.0 equiv (strictly stoichiometric) of TsOH·H₂O at 0 °C .
-
Reflux (Controlled): If 0 °C shows no reaction after 1 hour, slowly warm to RT. If still sluggish, heat to 40 °C.
-
Critical: Do not jump to reflux. Monitor LCMS every 30 minutes.
-
-
Precipitation: Often, the mono-deprotected amine will precipitate as the tosylate salt, preventing further reaction of the second Boc group.
-
Filtration: Filter the solid. This is likely your mono-deprotected product.
-
Free Basing: Suspend the salt in DCM and wash with 1M NaOH to obtain the free amine.
Data Summary & Decision Matrix
| Feature | TFA / DCM | HCl / Dioxane | TMSOTf / Lutidine | TsOH (1 eq) |
| Primary Mechanism | Brønsted Acid | Brønsted Acid | Lewis Acid (Silylation) | Controlled Protonation |
| Cleavage Power | High | Very High | Moderate/High | Low/Tunable |
| Boc Selectivity | None (Cleaves all) | None (Cleaves all) | High (Spares tBu esters) | Kinetic (Steric differentiation) |
| Scavenger Needed? | Yes (Silanes) | No | No | No |
| Recommended For | Total deprotection | HCl salt formation | Chemoselectivity | Regioselectivity |
Decision Tree for Method Selection
Figure 2: Strategic decision matrix for selecting the appropriate deprotection condition.
Troubleshooting & Common Pitfalls
-
"The Scrambling" Effect: In bis-Boc systems, if the reaction is left too long or gets too hot, the acid will eventually cleave the second Boc.
-
Fix: Quench immediately upon observing the mono-product by LCMS. Use flow chemistry if available to precisely control residence time (see References).
-
-
Salt Solubility: Diazaspiro salts are often highly water-soluble.
-
Fix: Avoid aqueous workups if possible. For TFA reactions, evaporate to dryness and use ion-exchange resin (e.g., Amberlyst A-21) to neutralize in methanol.
-
-
Incomplete Cleavage with TMSOTf:
-
Fix: Ensure the reagents are fresh. TMSOTf hydrolyzes rapidly in moist air. If the reaction stalls, add another 0.5 equiv of TMSOTf.
-
References
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience. (The definitive guide on general amine protection).
-
Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-silyloxycarbonyl intermediate. Journal of Organic Chemistry, 55(3), 870–876. (Foundational paper on TMSOTf selectivity).
-
Poon, K. W. C., et al. (2008).[1] Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides.[1][2][3] Journal of Organic Chemistry, 73(2), 752–755. (Demonstrates TMSOTf compatibility with spiro systems).
-
Nolis, T. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. (Modern approach for distinguishing aryl vs alkyl Boc, applicable to steric differentiation).
-
Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research. (Comparative study on selectivity vs tBu ethers).
Sources
Application Note & Protocols: Strategic Coupling of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate for Advanced Drug Discovery
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the principle of "escaping flatland" has become a guiding tenet for designing novel therapeutics with improved physicochemical properties and clinical success rates. Spirocyclic scaffolds, characterized by their rigid, three-dimensional architectures, are at the forefront of this movement. The 2,7-diazaspiro[3.5]nonane core, in particular, is a highly sought-after building block. Its unique topology serves as a conformationally restricted bioisostere for common motifs like piperidine, enabling chemists to probe novel regions of chemical space.[1] This scaffold is increasingly utilized in the synthesis of complex molecules, including G-protein coupled receptor (GPR119) agonists and as a versatile linker in Proteolysis Targeting Chimeras (PROTACs).[2][3]
This application note provides a comprehensive guide to the key coupling strategies for the functionalization of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. The focus is on leveraging the nucleophilicity of the secondary amine at the N7 position—the most common and synthetically valuable handle for elaboration. We will detail field-proven protocols for palladium-catalyzed Buchwald-Hartwig amination and standard amide coupling, explaining the rationale behind reagent selection and reaction conditions to empower researchers in their drug development campaigns.
Part 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, a cornerstone transformation in pharmaceutical synthesis.[4] This palladium-catalyzed cross-coupling reaction allows for the direct arylation or heteroarylation of the N7 amine on the spirocyclic core under relatively mild conditions, demonstrating broad functional group tolerance and wide substrate scope.[5][6]
Mechanistic Rationale
The efficacy of the Buchwald-Hartwig reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.
-
Reductive Elimination: The aryl group and the amido group couple, and the desired C-N bond is formed, regenerating the active Pd(0) catalyst.
The choice of ligand is critical for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps. Modern biaryl phosphine ligands, such as those developed by the Buchwald group, are electron-rich and sterically hindered, promoting high catalytic activity.[7]
Caption: Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination
Protocol 1: Buchwald-Hartwig Coupling of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with an Aryl Bromide
This protocol describes a general procedure for the N-arylation of the scaffold using a modern, air-stable palladium precatalyst.
Materials
| Reagent | CAS Number | Molecular Weight | Purpose |
|---|---|---|---|
| tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | 236406-55-6 | 226.32 g/mol | Amine Substrate |
| Representative Aryl Bromide (e.g., 4-Bromotoluene) | 106-38-7 | 171.04 g/mol | Coupling Partner |
| RuPhos Pd G3 | 1445085-87-9 | 838.43 g/mol | Pd Precatalyst |
| RuPhos | 787618-22-8 | 474.62 g/mol | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | Base |
| Toluene, Anhydrous | 108-88-3 | 92.14 g/mol | Solvent |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 equiv.), the aryl bromide (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Catalyst Addition: In a separate vial, weigh the RuPhos Pd G3 precatalyst (0.02 equiv., 2 mol%). Add the catalyst to the reaction vessel. Note: Modern precatalysts are often air-stable, but performing additions under an inert atmosphere (N₂ or Ar) is best practice for reproducibility.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Inerting: Seal the vessel and purge with nitrogen or argon for 5-10 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-arylated product.
Part 2: Amide Bond Formation and Acylation
While cross-coupling reactions build the core structure, the synthesis of the title compound, tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate, involves a fundamental acylation of the N7 position. This can be achieved through reaction with an activated acetyl source, such as acetyl chloride, or by using a peptide coupling agent with acetic acid.[8] The latter method is preferred for more delicate substrates where harsh byproducts like HCl must be avoided.
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Gold-Catalyzed Cycloisomerization for Heterospirocycle Synthesis
Executive Summary
Spirocyclic heterocycles are increasingly prioritized in drug discovery due to their inherent three-dimensionality, which offers improved physicochemical properties (solubility, metabolic stability) compared to flat aromatic systems. Gold-catalyzed cycloisomerization has emerged as the premier method for constructing these strained systems under mild conditions. This guide details the mechanistic underpinnings, catalyst selection strategies, and validated protocols for synthesizing oxygen- and nitrogen-containing spirocycles (spiroketals and spiroindolenines).
Mechanistic Principles
Gold catalysis exploits the exceptional carbophilicity of Au(I) and Au(III) species. Unlike "hard" Lewis acids (e.g.,
The Catalytic Cycle
The general mechanism for spirocyclization involves the activation of an alkyne or allene tethered to a nucleophile.
-
-Coordination: The cationic
species coordinates to the alkyne, depleting electron density and rendering it susceptible to nucleophilic attack. -
Anti-Nucleophilic Attack: The tethered nucleophile (OH, NH, etc.) attacks the activated
-system, typically from the face opposite the gold center (anti-addition). -
Protodeauration: The resulting vinyl-gold intermediate undergoes protonolysis to release the product and regenerate the active catalyst.
Pathway Visualization
Figure 1: General catalytic cycle for gold-mediated cycloisomerization. The cycle emphasizes the activation of the
Catalyst Selection & Optimization
The choice of ligand (L) on the gold center modulates the electrophilicity of the metal. Chloride-bound precatalysts (
Table 1: The Gold Catalyst Toolbox
| Catalyst Class | Common Examples | Characteristics | Best Application |
| Phosphine-Gold(I) | Moderate electrophilicity; standard baseline catalyst. | General cycloisomerization; simple spiroketals.[1] | |
| Gagosz Catalyst | Air-stable; highly active; does not require Ag activation. | High-throughput screening; acid-sensitive substrates. | |
| NHC-Gold(I) | Strong | Difficult substrates; sterically demanding spirocycles. | |
| Gold(III) | Harder Lewis acid character; often less selective than Au(I). | Early-stage screening; robust substrates.[2] |
Experimental Protocols
Protocol A: Synthesis of Spiroketals (Oxygen Heterocycles)
Target: 5,5- or 6,5-spiroketals from alkynyl diols. Reference Basis: Toste, F. D. et al. (Nature, 2007); Aponick, A. et al.
Reagents:
-
Substrate: Alkynyl diol (1.0 equiv)
-
Catalyst:
(2-5 mol%) -
Activator:
(2-5 mol%) -
Solvent: Anhydrous Dichloromethane (DCM) or Methanol (MeOH)
Procedure:
-
Catalyst Activation: In a flame-dried vial under Argon, weigh
and . Add anhydrous DCM (0.1 M relative to substrate). Stir for 5 minutes in the dark (aluminum foil wrap) to precipitate AgCl.-
Note: If using
(Gagosz catalyst), skip step 1 and add directly to the substrate solution.
-
-
Reaction: Cannulate the supernatant (active catalyst solution) into a separate flask containing the alkynyl diol substrate dissolved in DCM.
-
Monitoring: Stir at Room Temperature (23°C). Monitor by TLC. Most reactions complete within 1-4 hours.
-
Optimization: If conversion is slow, heat to 40°C. If decomposition occurs, cool to 0°C.
-
-
Quench: Filter the mixture through a short pad of silica or Celite to remove gold particles. Rinse with ether.
-
Purification: Concentrate in vacuo and purify via flash chromatography.
-
Critical: Spiroketals can be acid-sensitive. Add 1% Triethylamine (
) to the chromatography eluent if the product is unstable on silica.
-
Protocol B: Synthesis of Spiroindolenines (Nitrogen Heterocycles)
Target: Spiro[indole-3,x]-cycles via dearomatization of tryptamine derivatives. Reference Basis: Gagosz, F. et al.; You, S.-L. et al.
Reagents:
-
Substrate: N-protected Tryptamine-alkyne (1.0 equiv)
-
Catalyst:
(5 mol%) -
Activator:
(5 mol%)[3] -
Solvent: Toluene or 1,2-Dichloroethane (DCE)
Procedure:
-
Preparation: In a glovebox or under strict Argon flow, combine
and in Toluene. -
Addition: Add the tryptamine substrate. The concentration should be dilute (0.05 M) to favor intramolecular cyclization over intermolecular oligomerization.
-
Execution: Stir at room temperature.
-
Mechanistic Insight: The gold activates the alkyne, triggering a nucleophilic attack by the C3-position of the indole (dearomatization), followed by iminium trapping if a secondary nucleophile is present.
-
-
Workup: Upon completion, add one drop of
to neutralize trace acid generated during the reaction. Filter and concentrate. -
Isolation: Crystallization is often preferred over chromatography for spiroindolenines due to their polarity.
Troubleshooting & Optimization Logic
Workflow Logic for Failed Reactions
Figure 2: Decision matrix for troubleshooting gold-catalyzed reactions.
Key Technical Notes
-
Silver Effect: The counterion matters.
is non-coordinating and creates a "hotter" catalyst than . If the reaction is sluggish with , switch to . -
Water Tolerance: While Gold is generally water-tolerant, the intermediates (oxocarbeniums, iminiums) are not. Use anhydrous solvents unless water is the intended nucleophile.
-
Chloride Scavenging: Ensure the AgCl precipitate is not re-dissolving. Filtration of the active catalyst before adding substrate is a "best practice" for kinetic studies but optional for synthesis.
References
-
Toste, F. D. et al. "A Gold-Catalyzed Alkyne-Diol Cycloisomerization for the Synthesis of Oxygenated 5,5-Spiroketals." Beilstein Journal of Organic Chemistry, 2011.
-
Echavarren, A. M. et al. "Gold-Catalyzed Synthesis of Small-Sized Carbo- and Heterocyclic Compounds: A Review."[4] Chemical Reviews, 2021.[5]
-
Gagosz, F. "Gold-Catalyzed Synthesis of 2-Sulfenylspiroindolenines via Spirocyclizations." Molbank, 2018.[6]
-
Hashmi, A. S. K. "Gold-Catalyzed Organic Reactions."[7] Chemical Reviews, 2007.
-
Gagosz, F. et al. "Catalysts for the Cycloisomerization of Enynes."[8] Organic Letters, 2005.[8]
Sources
- 1. A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals [beilstein-journals.org]
- 2. Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes [organic-chemistry.org]
- 3. BJOC - Post-Ugi gold-catalyzed diastereoselective domino cyclization for the synthesis of diversely substituted spiroindolines [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Gold-catalyzed synthesis of small-sized carbo- and heterocyclic compounds: A review [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
- 8. Publications — The Gagosz Lab [thegagoszgroup.com]
Troubleshooting & Optimization
Technical Support Center: Scavenger Systems for Boc Deprotection
This guide functions as a specialized Technical Support Center for researchers dealing with Boc (tert-butyloxycarbonyl) deprotection . It focuses on the critical role of scavengers in preventing irreversible alkylation of sensitive amino acid residues.
Topic: Prevention of Alkylation via Scavenger Optimization Applicability: Solid Phase Peptide Synthesis (Fmoc/tBu strategy), Solution Phase Synthesis, and N-terminal Boc removal.
The Core Problem: The -Butyl Cation
When the Boc group is removed using acid (TFA, HCl, or HF), it fragments.[1][2] The carbonyl group is lost as CO₂, but the tert-butyl moiety is released as a highly reactive tert-butyl carbocation (
In the absence of scavengers, this electrophilic cation attacks nucleophilic side chains on your peptide, causing permanent alkylation.
Mechanism of Action & Failure
The diagram below illustrates the divergent pathways of the
Figure 1: Kinetic competition between scavengers and peptide side chains for the reactive tert-butyl cation.
The Scavenger Toolkit
Do not use a "one size fits all" approach. Select scavengers based on the specific amino acids present in your sequence.
| Scavenger | Chemical Class | Primary Function | Best For | Notes |
| TIPS (Triisopropylsilane) | Silane | Traps cations (Trityl, | Arg(Pbf), Trp | Non-odorous. Highly effective for Trityl groups. |
| EDT (1,2-Ethanedithiol) | Thiol | Traps cations; Reduces oxides | Trp, Met, Cys | "Nuclear Option." Essential for Trp/Met. Extreme stench. |
| Thioanisole | Thioether | Accelerates removal of Arg protecting groups (Pmc/Mtr) | Arg, Met | Prevents Met oxidation. Can partially deprotect Cys(Acm). |
| Water | Solvent | General nucleophile | General | Moderately effective. Essential co-solvent in most cocktails. |
| Phenol | Alcohol | Protects aromatic rings | Tyr, Trp | Prevents chlorination/alkylation of Tyr/Trp rings. |
| DODT (3,6-Dioxa-1,8-octanedithiol) | Thiol | EDT substitute | Trp, Met, Cys | Less odorous alternative to EDT with similar efficiency. |
Standard Operating Procedures: Cleavage Cocktails
These recipes are industry standards for Global Deprotection (Fmoc SPPS final cleavage) or Solution Phase Boc removal involving sensitive side chains.
Cocktail A: The "Modern Standard" (95% Success Rate)
Use for: Peptides without Met, Cys, or multiple Trp residues.
Cocktail B: Reagent K (The "Heavy Duty" Solution)
Use for: Complex peptides containing Trp, Met, Cys, or Tyr .
-
Water: 5%[9]
-
-
Protocol Note: Prepare fresh. Phenol is a solid; dissolve it in the TFA first.
-
Cocktail C: Reagent B (The "Odorless" Alternative)
Use for: Peptides with Trp/Tyr but NO Met/Cys (where reduction is not needed).
Troubleshooting Hub (Q&A)
Issue 1: Tryptophan Alkylation
User Question: "My mass spec shows a peak at +56 Da (or +112 Da) on my Trp-containing peptide. Is this an incomplete deprotection?"
Diagnosis: No. This is tert-butylation of the indole ring. The
-
Switch to Reagent K: The EDT and Thioanisole are critical for protecting the indole ring.
-
Use Fmoc-Trp(Boc)-OH: Ensure your starting material has Boc protection on the indole nitrogen.[5][12] This prevents alkylation during the cleavage step.
-
Add Indole: Adding crude Indole (1-2%) to the cleavage cocktail can act as a "decoy" scavenger.
Issue 2: Methionine Oxidation
User Question: "I see a +16 Da shift on my Methionine residues. Can I reverse this?"
Diagnosis: Methionine has oxidized to Methionine Sulfoxide (Met(O)) during cleavage. Solution:
-
Prevention: Use Reagent K .[9][11] The EDT and Thioanisole act as reducing agents to prevent oxidation.
-
Reversal (Post-Cleavage): If the peptide is already cleaved, treat it with NH₄I (Ammonium Iodide) and Dimethyl Sulfide (DMS) in TFA for 30 minutes to reduce the sulfoxide back to Methionine.
Issue 3: Cysteine Modification
User Question: "My Cysteine peptide is not forming the correct disulfide bond, or the mass is wrong."
Diagnosis: Cysteine is highly susceptible to alkylation (S-tert-butylation) or reaction with linker fragments. Solution:
-
Avoid TIPS with Cys(Acm): TIPS can occasionally cause premature removal of Acetamidomethyl (Acm) groups.
-
Use DODT or EDT: Thiols are necessary to keep Cysteine in the reduced state (SH) and scavenge alkylating agents.
-
Reagent K is the safest starting point for Cys-rich peptides.
Workflow: Selecting the Right Cocktail
Use this decision logic to select the appropriate scavenger system for your specific sequence.
Figure 2: Decision matrix for cleavage cocktail selection based on amino acid composition.
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[9] International Journal of Peptide and Protein Research, 36(3), 255–266.[9]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of acid-labile protecting groups with scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268.
-
Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups. Tetrahedron Letters, 30(21), 2739–2742.
-
Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Improving N-acylation reaction yield prediction with machine learning
Status: Operational Current Ticket Volume: High (Yield Prediction Inconsistencies) Lead Support Scientist: [AI System]
Welcome to the N-Acylation ML Support Hub
You are accessing this guide because your machine learning model for amide coupling (N-acylation) is likely suffering from one of three critical failures: poor extrapolation to new amines , overfitting to specific coupling agents , or inability to distinguish between 0% and 5% yields.
Amide bond formation is deceptive. While chemically "simple," the combinatorial explosion of reagents (HATU, T3P, EDC), bases (DIPEA, NMM), and solvents creates a hyper-dimensional surface that standard QSAR models struggle to map without rigorous engineering.
This guide bypasses generic advice. We focus on the causality of model failure and self-validating protocols to fix it.
Module 1: Data Integrity & Curation (The "Garbage In" Filter)
Issue #1: "My model predicts 80% yield for everything."
Diagnosis: Your training data suffers from Positivity Bias . Literature data (Reaxys/SciFinder) rarely reports failed reactions. If 95% of your training set has yields >50%, your model learns that "everything works."
The Fix: The Negative Data Injection Protocol
You must artificially balance your dataset or generate "negative" data via High-Throughput Experimentation (HTE).
Protocol: HTE Data Cleaning for N-Acylation
-
Standardization: Use an internal standard (e.g., caffeine, biphenyl) in your UPLC/LCMS runs. Never rely on area% alone; N-acylation products often ionize differently than starting materials.
-
Mass Balance Check: Calculate:
. If mass balance < 80%, discard the data point. It indicates precipitation or decomposition, which ML interprets as "low yield" rather than "experimental error." -
Thresholding: Explicitly label yields <5% as 0% . This reduces noise from background integration errors.
Issue #2: "The model fails on sterically hindered amines."
Diagnosis: Your molecular representation (SMILES/Morgan Fingerprints) captures connectivity but misses 3D spatial occupancy. A tert-butyl group looks like a chain in 2D fingerprints but acts as a shield in 3D.
Module 2: Feature Engineering (The "Input" Engine)
Visualizing the Feature Pipeline
The following diagram illustrates the decision logic for selecting descriptors based on your dataset size and goal.
Caption: Decision tree for feature selection. Small, high-quality datasets benefit from physical descriptors (DFT) to enable extrapolation, while large datasets rely on structural pattern recognition.
FAQ: Which Descriptors for N-Acylation?
| Feature Type | Best For... | Critical N-Acylation Parameters |
| DFT (Physical) | Extrapolation. Predicting yields for a scaffold never seen before. | Sterimol ( |
| DRFP (Differential Reaction Fingerprint) | Accuracy. Outperforms DFT on large, diverse datasets by encoding the reaction transformation rather than just molecules. | Captures the "reaction center" change. Highly effective for distinguishing between successful and failed coupling agents. |
| One-Hot Encoding | Categorical Variables. | Solvent: (DMF vs. DCM).Base: (DIPEA vs. Pyridine).Catalyst: (DMAP vs. HOBt). |
Technical Tip: For N-acylation, Sterimol parameters are non-negotiable if you are using physical descriptors. The failure of an amide bond is almost always steric (amine approach) or electronic (deactivated aniline).
Module 3: Model Architecture & Validation (The "Logic" Core)
Issue #3: "My is 0.95, but the chemist says it doesn't work."
Diagnosis: You used Random Split validation. In a random split, the model sees the same amine in the train and test sets (just with different acids). It memorizes the amine's reactivity rather than learning the rules of reactivity.
The Fix: Leave-One-Cluster-Out (LOCO) Validation
You must validate by holding out entire clusters of chemical space.
Protocol: LOCO Validation
-
Cluster: Perform K-Means clustering on your amine substrates based on Morgan Fingerprints.
-
Split: Train on Clusters 1, 2, 3. Test on Cluster 4.
-
Evaluate: If the model performance drops from
(Random) to (LOCO), your model is overfitting and will fail in the real world.
Recommended Algorithm: Random Forest (RF)
For N-acylation datasets (typically 100–2,000 points), Random Forest consistently outperforms Neural Networks.
-
Why? RF handles the discrete nature of categorical variables (Solvent: DMF) better than continuous-function neural nets without massive embedding layers.
-
Hyperparameters: Focus on min_samples_leaf. Set it to 3-5 to prevent the model from memorizing single outlier reactions.
Module 4: Troubleshooting Workflow
Use this logic flow to diagnose specific model failures.
Caption: Diagnostic logic for resolving model performance discrepancies.
References
-
Probst, D., Schwaller, P., & Reymond, J. L. (2022). Reaction classification and yield prediction using the differential reaction fingerprint DRFP.[1][2][3][4] Digital Discovery, 1(2), 91-97. [Link]
- Core Insight: Introduces DRFP, which outperforms DFT-based fingerprints in yield prediction while being comput
-
Ahneman, D. T., Estrada, J. G., Lin, S., Dreher, S. D., & Doyle, A. G. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Science, 360(6385), 186-190. [Link]
- Core Insight: The seminal paper establishing the use of random forests and atomic/molecular descriptors for reaction yield prediction.
-
Shields, B. J., et al. (2021).[5] Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89-96. [Link]
- Core Insight: Demonstrates the utility of descriptors in iterative optimization (active learning) for amide couplings.
-
Haywood, A. L., et al. (2022).[6] Kernel methods for the prediction of amide coupling yields with high-throughput experimentation data. Digital Discovery, 1, 627-639. [Link]
- Core Insight: Specifically benchmarks ML methods on amide coupling HTE data, highlighting the effectiveness of kernel methods and the importance of d
Sources
- 1. Reaction classification and yield prediction using the differential reaction fingerprint DRFP - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 2. Reaction classification and yield prediction using the differential reaction fingerprint DRFP. [boris-portal.unibe.ch]
- 3. Reaction classification and yield prediction using the differential reaction fingerprint DRFP - Digital Discovery (RSC Publishing) DOI:10.1039/D1DD00006C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Characterization of tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate derivatives
Executive Summary: The "Spiro Switch" in Medicinal Chemistry
In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-rich scaffolds to three-dimensional,
This guide characterizes tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1147423-01-5), a strategic building block that allows researchers to access this privileged scaffold with orthogonal protection. By replacing a 1,4-piperazine core with this spirocyclic system, drug candidates frequently exhibit:
-
Enhanced Metabolic Stability: Reduced susceptibility to oxidative metabolism due to steric shielding and lack of abstractable bis-allylic protons.
-
Improved Solubility: Higher fraction of saturated carbons (
) disrupts crystal lattice energy. -
Novel Vector Positioning: Access to unique chemical space not available to flat heterocycles.
Structural Analysis & Exit Vectors
The primary advantage of the 2,7-diazaspiro[3.5]nonane scaffold is its ability to orient substituents in a distinct spatial trajectory compared to 1,4-piperazine. While piperazine projects substituents at a planar ~180° angle, the spiro[3.5]nonane system introduces a "twisted" geometry, often improving fit within globular protein pockets (e.g., GPCRs, Kinases).
Visualization: Scaffold Geometry & Exit Vectors
The following diagram illustrates the structural divergence between the flat piperazine core and the 3D spirocyclic architecture.
Figure 1: Comparison of exit vectors between planar piperazine and 3D spiro[3.5]nonane scaffolds.
Physicochemical Performance Comparison
The following data aggregates experimental findings from DprE1 inhibitor studies (TB research) and GPR119 agonist development, where this specific spiro-switch was employed.
Table 1: Comparative Properties (Piperazine vs. Spiro[3.5]nonane)
| Property | 1,4-Piperazine Analog | 2,7-Diazaspiro[3.5]nonane Analog | Impact |
| LogD (pH 7.4) | 2.5 - 3.2 | 1.9 - 2.4 | Lower Lipophilicity (Reduced non-specific binding) |
| Solubility (µM) | < 10 µM | > 50 µM | >5-fold Improvement (Disrupted planarity) |
| Cl_int (Microsomal) | High (>50 µL/min/mg) | Low (<15 µL/min/mg) | Enhanced Metabolic Stability |
| hERG Inhibition | Moderate (IC50 ~5 µM) | Low (IC50 >30 µM) | Reduced Cardiotoxicity Risk |
| Topological PSA | ~40 Ų | ~40 Ų | Maintained Polarity (Similar H-bond count) |
Key Insight: The "7-acetyl" derivative specifically serves as a mimic for N-acetyl piperazine moieties found in antifungal azoles (e.g., Ketoconazole analogs) and GPCR ligands. The acetyl group reduces the basicity of the N7 nitrogen, preventing lysosomal trapping while maintaining H-bond acceptor capability.
Experimental Protocols
To validate the performance of derivatives synthesized from this building block, the following self-validating protocols are recommended.
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Objective: Determine the intrinsic clearance (
Materials:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)
-
Test Compound (1 µM final conc.)
-
Positive Control: Verapamil (High clearance)
-
Negative Control: Warfarin (Low clearance)
Workflow:
-
Pre-Incubation: Mix 445 µL of microsome solution (0.5 mg/mL in phosphate buffer pH 7.4) with 5 µL of test compound (100 µM stock). Incubate at 37°C for 5 min.
-
Initiation: Add 50 µL of NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is used to calculate and .
Validation Criteria:
-
Verapamil
must be < 15 min. -
Warfarin
must be > 120 min. - of the decay curve must be > 0.90.
Synthetic Accessibility & Derivatization
The building block tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is designed for orthogonal functionalization. The N2-Boc group is acid-labile, while the N7-Acetyl group is stable under acidic and mild basic conditions, allowing selective manipulation of the "left-hand" side of the molecule.
Synthetic Workflow Diagram
This workflow demonstrates how to utilize the building block to generate a library of bioactive derivatives.
Figure 2: Divergent synthesis strategy for generating libraries from the 7-acetyl-2,7-diazaspiro[3.5]nonane scaffold.
Critical Synthetic Notes:
-
N7-Acetyl Stability: The acetyl group on the piperidine nitrogen is robust. If the final target requires a free N7 amine, this building block is not recommended. Instead, use tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (where N7 is free) or an orthogonally protected N7-Cbz variant.
-
N2-Reactivity: The azetidine nitrogen (N2) is less sterically hindered than the piperidine nitrogen but is less basic (
) compared to a standard secondary amine. Coupling reactions (SNAr) may require stronger bases (e.g., ) or higher temperatures compared to piperazine.
References
-
Makarov, V., et al. (2014). "Benzothiazinones: A New Class of Antimycobacterial Agents." Science. Link (Context: Use of spiro-piperidine analogs to improve PK).
-
Wang, A., et al. (2020).[1] "Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents." European Journal of Medicinal Chemistry. Link (Context: Direct comparison of Piperazine vs Spiro[3.5]nonane potency and stability).
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link (Context: Foundational theory on
and solubility). -
PubChem Compound Summary. "tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (CID 66870873)." National Center for Biotechnology Information. Link (Context: Physical properties and CAS verification).
-
Matsuda, D., et al. (2018).[2] "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry. Link (Context: Application of the scaffold in GPCR drug design).[2]
Sources
A Senior Application Scientist's Guide to Linker Efficacy in Targeted Protein Degradation: A Comparative Analysis of Rigid vs. Flexible Designs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are defined by three components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them.[1][2] Initially perceived as a simple spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's efficacy, profoundly influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[3][4]
This guide provides an in-depth, objective comparison of rigid versus flexible linkers in targeted protein degradation (TPD). We will move beyond simple descriptions to explore the causal mechanisms behind design choices, supported by experimental data and detailed protocols to empower your research.
The Central Role of the Linker in the PROTAC Mechanism
PROTACs function catalytically by inducing the formation of a ternary complex between the POI and an E3 ligase.[5][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[5] The linker's role in this process is not merely to connect the two binding moieties; it must orient them in a spatially and conformationally favorable manner to enable productive ternary complex formation.[7][][9] The length, composition, and rigidity of the linker are paramount variables that dictate the stability and geometry of this complex.[4][10]
Comparative Analysis: Flexible vs. Rigid Linkers
The choice between a flexible or rigid linker is a critical decision in PROTAC development, with each strategy offering a distinct set of advantages and disadvantages that must be weighed in the context of a specific target and E3 ligase pair.
Flexible Linkers: The Conformational Search
Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, have been the workhorses of early PROTAC development due to their synthetic tractability and the ease with which their length can be systematically varied.[1][11][12]
Advantages:
-
Synthetic Accessibility: Alkyl and PEG chains are readily available and synthetically straightforward to incorporate, allowing for rapid generation of linker libraries.[10][12]
-
Conformational Sampling: Their high degree of rotational freedom allows the PROTAC to adopt numerous conformations. This increases the statistical probability that one of these conformations will be productive for forming a ternary complex, which is particularly advantageous when structural information about the POI-E3 ligase interface is lacking.[1][12]
Disadvantages:
-
Entropic Penalty: While flexibility can aid in finding a productive binding mode, it comes at a cost. The large number of possible conformations results in a significant entropic penalty upon binding and stabilizing the ternary complex, which can weaken its stability.[3]
-
Poor Physicochemical Properties: Long, flexible linkers, particularly hydrophobic alkyl chains, can increase lipophilicity and the number of rotatable bonds.[1][12] This often leads to poor solubility, high metabolic turnover, and reduced cell permeability, creating challenges for developing orally bioavailable drugs.[11][12]
-
Lack of Selectivity: The conformational adaptability that aids in initial complex formation can also permit the formation of non-productive or off-target ternary complexes, potentially reducing selectivity.[1]
Rigid Linkers: Pre-organization and Precision
To overcome the drawbacks of flexible linkers, researchers have increasingly turned to more rigid designs. These linkers incorporate conformational constraints through cyclic structures (e.g., piperazine, piperidine), aromatic rings, alkynes, or triazoles.[1][4][12]
Advantages:
-
Reduced Entropic Penalty: By limiting the number of available conformations, rigid linkers can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation. This reduces the entropic cost of binding, potentially leading to more stable complexes and more potent degradation.[1]
-
Improved Selectivity: The conformational constraint can disfavor binding to off-target proteins, thereby improving the selectivity of the degrader.[12] For example, modifying a flexible linker to a more rigid piperidine/piperazine structure in the androgen receptor degrader ARV-110 significantly boosted its metabolic stability and potency.[13]
-
Enhanced Pharmacokinetic Properties: Rigidification can improve metabolic stability and other key pharmacokinetic (PK) properties.[13] For instance, replacing ether oxygens in PEG linkers with methylene groups to create alkyl linkers can reduce polar surface area and improve passive diffusion across cell membranes.[]
Disadvantages:
-
Synthetic Complexity: Rigid linkers are often more synthetically challenging and costly to prepare compared to their flexible counterparts.[1][12]
-
Design Challenge: The lack of flexibility means that the linker's geometry must be precisely optimized. An improperly designed rigid linker may introduce steric clashes or fail to achieve the required orientation for a productive ternary complex, resulting in a complete loss of activity.[12][15] This necessitates a greater reliance on structural biology or computational modeling for rational design.[16]
Data-Driven Comparison of Linker Performance
The theoretical advantages and disadvantages of each linker type are borne out by experimental data. The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[3] The following table summarizes representative data from literature, comparing PROTACs where the linker is the primary variable.
| Compound Series | Target | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference Insights |
| BRD4-Degrader-1 | BRD4 | VHL | Flexible | PEG-4 | ~15 | >95 | MZ1, a well-characterized degrader, shows high efficacy with a flexible PEG linker, demonstrating its ability to facilitate a productive, cooperative ternary complex.[17] |
| BRD4-Degrader-2 | BRD4 | CRBN | Flexible | 8-carbon alkyl | ~5 | >90 | dBET6 uses a simple alkyl chain, also achieving potent degradation, but forms a ternary complex with negative cooperativity.[17] |
| AR-Degrader-1 | AR | VHL | Flexible | PEG-based | >100 | ~60 | Initial flexible linkers showed moderate activity but suffered from poor metabolic stability. |
| AR-Degrader-2 (ARV-110) | AR | VHL | Rigid | Piperidine/Piperazine | <1 | >95 | Rigidification of the linker significantly improved metabolic stability and degradation potency, leading to a clinical candidate.[13] |
| ERα-Degrader-1 | ERα | SCF | Flexible | 12-atom PEG | ~500 | ~50 | A study systematically varying PEG linker length found that 12 atoms was suboptimal.[9][18] |
| ERα-Degrader-2 | ERα | SCF | Flexible | 16-atom PEG | ~100 | ~80 | Extending the linker to 16 atoms dramatically improved degradation, highlighting the critical importance of optimal linker length for achieving productive geometry.[18][19] |
Note: The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview. Exact values can vary based on cell line and experimental conditions.
Experimental Protocols for Evaluating Linker Efficacy
A systematic evaluation of linker performance requires a combination of biophysical and cellular assays. The following protocols provide a framework for this process.
Protocol 1: Western Blot Analysis for Protein Degradation
This is the gold-standard method for directly quantifying the reduction in target protein levels following PROTAC treatment.
Objective: To determine the DC50 and Dmax of a PROTAC.
Methodology:
-
Cell Culture and Seeding: Plate the relevant cell line in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs (e.g., from 1 nM to 10,000 nM) in complete cell culture medium. Aspirate the old medium from the cells and replace it with the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 18-24 hours). The optimal time should be determined via a time-course experiment.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5-10 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against the POI overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
SPR can provide quantitative data on the binding kinetics and cooperativity of ternary complex formation, offering direct insight into the linker's performance.
Objective: To measure the binding affinities and cooperativity (alpha factor) of the POI-PROTAC-E3 ligase complex.
Methodology:
-
Chip Preparation: Immobilize the biotinylated E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a streptavidin-coated sensor chip.
-
Binary Affinity Measurement (PROTAC to E3): Inject serial dilutions of the PROTAC over the E3-coated surface to determine the binding affinity (KD) of the PROTAC for the E3 ligase.
-
Binary Affinity Measurement (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary affinity for the target. (Note: This is often known from the warhead's properties).
-
Ternary Complex Formation: To measure ternary complex formation, inject a constant, saturating concentration of the POI mixed with serial dilutions of the PROTAC over the E3-coated surface. The enhanced binding response compared to the PROTAC-E3 binary interaction indicates ternary complex formation.
-
Data Analysis:
-
Fit the sensorgrams to appropriate kinetic models to determine association (ka) and dissociation (kd) rates, and calculate the affinity (KD).
-
Calculate the cooperativity factor (α). Alpha is the ratio of the affinity of the POI for the PROTAC-E3 binary complex to the affinity of the POI for the PROTAC alone.
-
α > 1: Positive cooperativity (the ternary complex is more stable than the individual binary complexes).
-
α < 1: Negative cooperativity (the ternary complex is less stable).
-
α = 1: No cooperativity.
-
Conclusion and Future Outlook
The linker is a master regulator of PROTAC efficacy. The historical "trial and error" approach to linker design is rapidly being replaced by a more rational, structure-guided process.[10] Flexible linkers like PEG and alkyl chains remain valuable tools for initial screening, especially when structural information is unavailable.[10][12] However, the field is decisively moving towards more sophisticated, rigid linkers that offer superior control over conformation and can be optimized to improve selectivity and drug-like properties.[10][13]
The future of linker design will undoubtedly involve a tighter integration of computational modeling, molecular dynamics simulations, and high-resolution structural biology to predict optimal linker geometries in silico.[16][20] This will reduce the synthetic burden of extensive empirical screening and accelerate the development of next-generation protein degraders with enhanced potency, selectivity, and therapeutic potential. By understanding the fundamental principles governing the choice between rigid and flexible designs, researchers can make more informed decisions, ultimately leading to more effective and safer therapeutics.
References
-
Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. [Link]
-
AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Zhao, L., et al. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. 2025. [Link]
-
MDPI. Targeted Protein Degradation: Design Considerations for PROTAC Development. MDPI. [Link]
-
Cyrus, K., et al. Impact of linker length on the activity of PROTACs. Molecular BioSystems. 2011;7(2):359-64. [Link]
-
University of Birmingham. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Birmingham. [Link]
-
Sola, M., et al. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
-
Bai, F., et al. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. 2022;62(2):340-349. [Link]
-
Shaki, F., et al. Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther. 2020;1:357-78. [Link]
-
Drummond, M. L., & Williams, C. I. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]
-
Bai, F., et al. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ACS Publications. 2022. [Link]
-
Cresset Group. Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Cresset Group. [Link]
-
ResearchGate. Hydrophobic Tagging: A Promising Paradigm for Targeted Protein Degradation. ResearchGate. [Link]
-
Bemis, T. A., et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras: Miniperspective. Journal of Medicinal Chemistry. 2021;64(12):8042-8052. [Link]
-
Duan, Y., et al. Rational design of the linkers in targeting chimeras. Chemical Science. 2025. [Link]
-
He, M., et al. Hydrophobic tagging: A promising paradigm for targeted protein degradation. MedComm–Future Medicine. 2025. [Link]
-
NanoTemper Technologies. How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. [Link]
-
ResearchGate. (PDF) Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]
-
Bemis, T. A., et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. [Link]
-
Xiang, Y., et al. Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions. ACS Omega. 2025. [Link]
-
CD ComputaBio. PROTAC Linker Design and Optimization. CD ComputaBio. [Link]
-
ResearchGate. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins. ResearchGate. [Link]
-
ResearchGate. Determination of PROTAC efficacy. A. PROTACs having different linker... ResearchGate. [Link]
-
Taylor & Francis Online. Perspectives on the Development of First-in-Class Protein Degraders. Taylor & Francis Online. [Link]
-
iGEM. What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. iGEM. [Link]
-
Dong, Y., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Chen, X., Zaro, J. L., & Shen, W. C. Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
- 13. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Essential Role of Linkers in PROTACs [axispharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Pharmacokinetic Properties of Drugs Featuring the Diazaspiro[3.5]nonane Scaffold
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensional nature, conformational rigidity, and synthetic tractability have led to its incorporation into a variety of drug candidates targeting diverse biological pathways. A critical aspect of drug design is the optimization of pharmacokinetic properties, which govern a drug's absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic profiles of drugs containing the diazaspiro[3.5]nonane scaffold, supported by experimental data, to inform future drug discovery and development efforts.
The Diazaspiro[3.5]nonane Scaffold: A Gateway to Favorable Pharmacokinetics
The diazaspiro[3.5]nonane core, a bicyclic system featuring two nitrogen atoms within a spirocyclic framework, offers several advantages in tuning the ADME properties of a molecule. The spirocyclic nature introduces a higher fraction of sp³-hybridized carbons, which has been correlated with improved clinical success rates. This structural feature can lead to enhanced aqueous solubility, optimized lipophilicity (logP/logD), and improved metabolic stability by shielding metabolically labile sites.[1] The strategic placement of nitrogen atoms also provides handles for modulating physicochemical properties and engaging in desirable interactions with biological targets.
Comparative Pharmacokinetic Analysis
To illustrate the impact of the diazaspiro[3.5]nonane scaffold on pharmacokinetic profiles, this section presents a comparative analysis of key ADME parameters for representative drug candidates.
CEP-37440 (ESK440): A Dual ALK/FAK Inhibitor
CEP-37440 is a clinical-stage dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK) that incorporates a 2,7-diazaspiro[3.5]nonane moiety.[2][3] This compound has demonstrated favorable in vitro ADME properties and acceptable oral bioavailability across multiple preclinical species.[2]
Table 1: Preclinical Pharmacokinetic Parameters of CEP-37440
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Mouse (CD-1) | p.o. | 10 | - | - | - | Good | [4] |
| Rat (Sprague-Dawley) | p.o. | 10 | - | - | - | Good | [4] |
Note: Specific numerical values for Cmax, Tmax, and AUC were not publicly available in the reviewed literature, but the compound was reported to have good oral bioavailability.
KRAS G12C Inhibitors with a 2,7-Diazaspiro[3.5]nonane Moiety
A series of covalent inhibitors of KRAS G12C featuring a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one warhead has been developed. Optimization of this series led to the identification of compound 7b , which exhibited high metabolic stability in both human and mouse liver microsomes and demonstrated a dose-dependent anti-tumor effect in a mouse xenograft model.[5]
Table 2: In Vitro Metabolic Stability of KRAS G12C Inhibitor 7b
| Species | System | Intrinsic Clearance (CLint) | Reference |
| Human | Liver Microsomes | High Stability | [5] |
| Mouse | Liver Microsomes | High Stability | [5] |
Note: While specific in vivo pharmacokinetic data for compound 7b were not detailed in the abstract, its high metabolic stability is a strong indicator of favorable in vivo properties.
Experimental Protocols for Assessing Pharmacokinetic Properties
The following are detailed, step-by-step methodologies for key in vitro experiments used to evaluate the pharmacokinetic properties of drug candidates containing the diazaspiro[3.5]nonane scaffold.
Experimental Workflow for In Vitro ADME Screening
Caption: A streamlined workflow for the in vitro evaluation of ADME properties of novel chemical entities.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Protocol:
-
Prepare Reagents:
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (in DMSO)
-
Internal standard
-
Acetonitrile (for reaction termination)
-
-
Incubation:
-
Pre-warm a solution of liver microsomes and phosphate buffer to 37°C.
-
Add the test compound to the microsomal suspension at a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound against time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Caco-2 Permeability Assay
This assay predicts the intestinal absorption of a compound using a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (typically at 10 µM) to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical) for Efflux Ratio:
-
To assess active efflux, perform the permeability experiment in the reverse direction (B to A).
-
Add the test compound to the basolateral side and collect samples from the apical side.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the compound is a substrate of efflux transporters.
-
Plasma Protein Binding by Equilibrium Dialysis
This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to reach its target.
Protocol:
-
Apparatus Setup:
-
Use a rapid equilibrium dialysis (RED) device with a semi-permeable membrane (typically 8 kDa MWCO).
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Spike the test compound into plasma from the desired species (human, rat, mouse) at a known concentration.
-
Add the plasma-drug mixture to one chamber of the RED device.
-
Add protein-free buffer (e.g., phosphate-buffered saline) to the other chamber.
-
-
Equilibration:
-
Incubate the sealed RED device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sample Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Determine the concentration of the compound in each chamber using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the following formula: fu = C_buffer / C_plasma where C_buffer is the concentration in the buffer chamber and C_plasma is the concentration in the plasma chamber at equilibrium.
-
Conclusion
The diazaspiro[3.5]nonane scaffold represents a valuable tool in the medicinal chemist's arsenal for designing drug candidates with favorable pharmacokinetic profiles. As demonstrated by compounds like CEP-37440 and the KRAS G12C inhibitor series, this scaffold can contribute to good oral bioavailability and metabolic stability. The strategic application of the in vitro ADME assays detailed in this guide is essential for the early identification and optimization of drug candidates, ultimately increasing the probability of clinical success. By understanding the interplay between chemical structure and pharmacokinetic properties, researchers can continue to leverage the diazaspiro[3.5]nonane motif to develop novel and effective therapeutics.
References
-
Ott, G. R., Cheng, M., Learn, K. S., Wagner, J., Gingrich, D. E., Lisko, J. G., ... & Ruggeri, B. A. (2016). Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 59(16), 7478–7496. [Link]
-
Matsuda, D., Kawamura, M., Kobashi, Y., Ohtake, N., Yoshida, M., Imada, T., ... & Fujii, H. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
-
Kim, S. Y., Jo, A., Lee, J., Kim, M., Park, S., Lee, J. H., ... & Heo, J. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
-
Weiss, J. B., Sbiea, H., Theis, M., Haug, T., Sero, V., Tu, C. H., ... & Gribbon, P. (2024). Therapeutic benefit of the dual ALK/FAK inhibitor ESK440 in ALK-driven neuroblastoma. Journal of Experimental & Clinical Cancer Research, 43(1), 1-17. [Link]
-
Ritter, K., Buning, C., Halland, N., Pöverlein, C., & Schwink, L. (2016). G protein-coupled receptor 119 (GPR119) agonists for the treatment of diabetes: recent progress and prevailing challenges. Journal of medicinal chemistry, 59(9), 4178-4202. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry, 11, 1245863. [Link]
-
Lee, D., Kim, J., Park, J., Kim, Y., Kim, E., & Lee, S. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Biomedicine & Pharmacotherapy, 177, 117077. [Link]
-
Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro [3.3] heptane-1-carboxylic Acid and 7-oxa-2-azaspiro [3.5] nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 108-118. [Link]
-
Hyman, D. M., Camidge, D. R., Zauderer, M. G., Wang, M., Cho, B. C., Jänne, P. A., ... & Shapiro, G. I. (2018). A phase I study of the dual ALK and FAK inhibitor CEP-37440 in patients with advanced solid tumors. Clinical Cancer Research, 24(1), 31-39. [Link]
-
Singh, R., D. F. Bruhn, M. S. Scherman, L. K. Woolhiser, D. B. Madhura, M. M. Maddox, A. P. Singh, R. B. Lee, J. G. Hurdle, M. R. McNeil, A. J. Lenaerts, B. Meibohm, and R. E. Lee. (2014). In vivo pharmacokinetic parameters. Figshare. [Link]
-
Hilaris Publisher. (2024, January 29). Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. Retrieved from [Link]
-
Kim, S. Y., Jo, A., Lee, J., Kim, M., Park, S., Lee, J. H., ... & Heo, J. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
-
Lee, D., Kim, J., Park, J., Kim, Y., Kim, E., & Lee, S. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Biomedicine & Pharmacotherapy, 177, 117077. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic parameters for drug selection. Retrieved from [Link]
-
Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro [3.3] heptane-1-carboxylic Acid and 7-oxa-2-azaspiro [3.5] nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 108-118. [Link]
-
Lee, D., Kim, J., Park, J., Kim, Y., Kim, E., & Lee, S. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Biomedicine & Pharmacotherapy, 177, 117077. [Link]
-
Rathnayake, A. D., Samarakoon, T., Johnson, D. K., Tuntland, T., & Paegel, B. M. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. bioRxiv. [Link]
-
Urva, S., O'Farrell, A. M., Sallas, W. M., & Haupt, A. (2022). Population pharmacokinetics of the GIP/GLP receptor agonist tirzepatide. Clinical Pharmacokinetics, 61(10), 1433-1442. [Link]
-
Hilaris Publisher. (2024, January 29). Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. Retrieved from [Link]
-
ResearchGate. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Retrieved from [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic benefit of the dual ALK/FAK inhibitor ESK440 in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
[1][2]
Executive Summary: Immediate Action Plan
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a functionalized spirocyclic amine intermediate used in pharmaceutical synthesis.[1] While not classified as P-listed or U-listed acute toxins by the EPA, it presents specific pressure-generation hazards due to its acid-labile Boc protecting group.[1]
Core Disposal Directive:
-
Do NOT dispose of down the drain.[1]
-
Do NOT mix with acidic waste streams (HPLC waste, acid digests) in expanding containers.[1]
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
-
Waste Stream: Segregate as "Hazardous Organic Solid" (if pure) or "Organic Solvent Waste" (if dissolved).[1]
Chemical Profile & Hazard Assessment
To safely handle waste, you must understand the molecule's reactivity profile. This compound features two critical functionalities: a Boc-carbamate and an acetamide .[1]
| Property | Data | Operational Implication |
| CAS Number | 1147423-01-5 | Use for waste manifesting and inventory tracking.[1] |
| Molecular Formula | Organic combustible material.[1] | |
| Physical State | Solid (Powder) | Dust generation hazard during transfer.[1] |
| GHS Hazards | H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1] Irritant) | Standard PPE (Nitrile gloves, safety glasses, lab coat) required.[1] |
| Reactivity | Acid Sensitive | CRITICAL: Decomposes in strong acids to release |
The "Hidden" Hazard: Boc Decomposition
The tert-butoxycarbonyl (Boc) group is designed to be cleaved by acids (e.g., TFA, HCl).[1] In a waste container, this reaction is dangerous.
Waste Segregation Logic (Self-Validating System)
The following workflow ensures that the chemical is routed to the correct stream without creating reactive hazards.
Figure 1: Decision tree for segregating Boc-protected spirocyclic amine waste. Note the critical neutralization step for acidic solutions to prevent pressure buildup.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Use this for: Expired shelf stocks, weighing boat residues, contaminated paper towels, or spill cleanup materials.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste fiber drum lined with a 6-mil polyethylene bag.[1]
-
Labeling: Affix a hazardous waste label.
-
Accumulation: Keep the container closed in the Satellite Accumulation Area (SAA).
-
Disposal: Hand off to EHS for incineration.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for: Filtrates, rotovap traps, or reaction solutions.[1]
-
pH Verification (The Safety Stop):
-
Solvent Segregation:
-
If dissolved in DCM/Chloroform
Halogenated Waste Carboy . -
If dissolved in Methanol/Ethyl Acetate/THF
Non-Halogenated Waste Carboy .[1]
-
-
Transfer: Pour into the carboy using a funnel. Leave 10% headspace in the container to allow for thermal expansion.[1]
-
Cap Management: Ensure the cap is vented (if available) or tightly closed only after verifying no further gas evolution is occurring.[1]
Emergency Contingencies: Spill Management
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: If a large amount of dry powder is airborne, evacuate the immediate area to let dust settle.[1]
-
PPE: Don nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible, use an N95 or P100 particulate respirator.
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]
-
Liquid Spill: Cover with an inert absorbent (vermiculite or polypropylene pads).[1] Do not use acid-neutralizing absorbents unless you are certain the spill is acidic.[1]
-
-
Decontamination: Wipe the surface with water and a mild detergent.[1] Place all cleanup materials into the Solid Hazardous Waste bin (Protocol A).
Regulatory Compliance (RCRA & DOT)[2]
While this specific CAS is not individually listed in 40 CFR 261.33 (P or U lists), it is regulated under the "Cradle-to-Grave" responsibility of the generator.[1]
-
RCRA Status:
-
Solid: Unlisted Hazardous Waste.[1] If it shows toxicity in TCLP (unlikely for this structure) or is ignitable, it may carry D-codes.[1] Best practice: Manage as Non-RCRA Regulated Hazardous Waste (if state laws allow) or conservative assignment of D001 (Ignitable) if combustion potential is high.[1]
-
Solution: The solvent usually dictates the code (e.g., F003 for Acetone/Methanol, F002 for DCM).
-
-
DOT Shipping (for waste hauler):
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 66870873, tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link][1]
-
US Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1][3][4][5][6]
-
American Chemical Society (ACS). (2023).[1] BOC Deprotection: Reagent Guides and Safety. (Mechanistic source for acid instability).[1] Retrieved from [Link]
Sources
- 1. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | C14H24N2O3 | CID 66870873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wku.edu [wku.edu]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. epa.gov [epa.gov]
- 6. Waste Code [rcrainfo.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
